

Application Note: HPLC Analysis of Cyanidin 3-Xyloside

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Compound of Interest

Compound Name: Cyanidin 3-xyloside

Cat. No.: B15592751

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This application note provides a detailed protocol for the quantitative analysis of **Cyanidin 3-xyloside** in various sample matrices using High-Performance Liquid Chromatography (HPLC). This methodology is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development.

Introduction

Cyanidin 3-xyloside is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many fruits and vegetables. Beyond their role as colorants, anthocyanins are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of specific anthocyanins like **Cyanidin 3-xyloside** is crucial for quality control of food products, standardization of herbal extracts, and pharmacokinetic studies. This protocol outlines a robust HPLC method for the separation and quantification of **Cyanidin 3-xyloside**.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of **Cyanidin 3-xyloside** and related compounds. These values may vary depending on the specific instrumentation and exact experimental conditions.

Parameter	Value	Source
Linearity Range	15.625 - 500 µg/mL	[1]
Correlation Coefficient (r ²)	> 0.999	[1]
Limit of Detection (LOD)	0.2 mg/kg (for soft drinks)	[2]
Limit of Quantification (LOQ)	Not explicitly stated	
Accuracy (Recovery %)	96.5 - 102.6%	[1]
Precision (RSD %)	Intra-day: 2.1 - 8.2%	[1]
Inter-day: 4.1 - 17.1%	[1]	

Experimental Protocol

This section details the necessary steps for the HPLC analysis of **Cyanidin 3-xyloside**, from sample preparation to data analysis.

Materials and Reagents

- **Cyanidin 3-xyloside** analytical standard
- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water
- Formic acid (or Trifluoroacetic acid)
- Hydrochloric acid (for extraction)
- Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Instrumentation and Chromatographic Conditions

- **HPLC System:** A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

- Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[3]
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid (v/v)[4]
 - Solvent B: Acetonitrile with 0.1% formic acid (v/v)[4]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C[5]
- Detection Wavelength: 520 nm[2][6][7]
- Injection Volume: 10 μ L[7]
- Gradient Elution: A typical gradient would be to start with a low percentage of solvent B, and gradually increase the concentration to elute the analyte of interest. An example gradient is as follows:

Time (minutes)	% Solvent A	% Solvent B
0	95	5
15	80	20
20	80	20
22	95	5
30	95	5

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

For Plant Material (e.g., fruits, leaves):

- Homogenize the sample to a fine powder.

- Extract a known weight of the powdered sample with methanol acidified with hydrochloric acid (e.g., 85:15, v/v).[8]
- Sonicate the mixture for 15 minutes.[8]
- Centrifuge the mixture and collect the supernatant.[8]
- Repeat the extraction process on the pellet to ensure complete extraction.[8]
- Combine the supernatants and evaporate to a smaller volume using a rotary evaporator.[8]
- The concentrated extract can be further purified using Solid Phase Extraction (SPE) if necessary.
- Prior to injection, filter the final extract through a 0.45 µm syringe filter.

For Liquid Samples (e.g., beverages):

- Adjust the pH of the sample to approximately 2.0.[2]
- For milk-based drinks, extract with 50% methanol in 0.1% formic acid.[2]
- Centrifuge to remove any precipitates.
- Filter the supernatant through a 0.45 µm syringe filter before injection.[9]

Standard Preparation

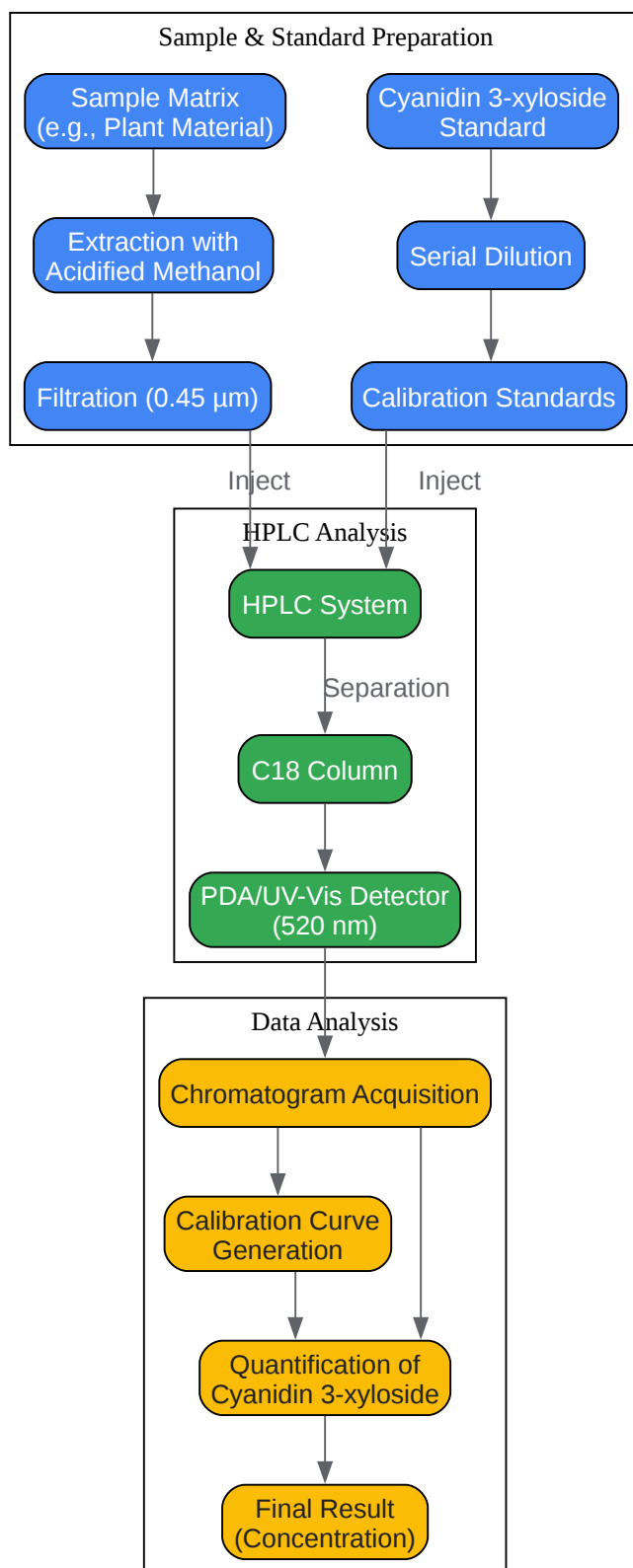
- Prepare a stock solution of **Cyanidin 3-xyloside** in methanol with a small amount of acid (e.g., 0.1% HCl) to ensure stability.
- From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

Data Analysis

- Identify the **Cyanidin 3-xyloside** peak in the sample chromatograms by comparing the retention time with that of the analytical standard.

- Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
- Quantify the amount of **Cyanidin 3-xyloside** in the samples by interpolating their peak areas on the calibration curve.

Visualizations



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Caption: Workflow for the HPLC analysis of **Cyanidin 3-xyloside**.

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